molecular formula C18H15FN2O2S B11609266 (5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxoimidazolidin-4-one

(5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B11609266
M. Wt: 342.4 g/mol
InChI Key: QKHYYHQPMIESEW-YBEGLDIGSA-N
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Description

(5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxoimidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a fluorobenzyl group, a benzylidene moiety, and a thioxoimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxoimidazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thioxoimidazolidinone Core: This step involves the reaction of a suitable amine with carbon disulfide and an alkylating agent to form the thioxoimidazolidinone core.

    Introduction of the Benzylidene Moiety: The benzylidene group is introduced through a condensation reaction between an aldehyde and the thioxoimidazolidinone core.

    Attachment of the Fluorobenzyl Group: The final step involves the reaction of the intermediate product with 2-fluorobenzyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thioxoimidazolidinone core.

    Reduction: Reduced forms of the benzylidene moiety.

    Substitution: Substituted derivatives with various nucleophiles replacing the fluorobenzyl group.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxoimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxoimidazolidin-4-one
  • (5Z)-5-{4-[(2-bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxoimidazolidin-4-one
  • (5Z)-5-{4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxoimidazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxoimidazolidin-4-one lies in the presence of the fluorobenzyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C18H15FN2O2S

Molecular Weight

342.4 g/mol

IUPAC Name

(5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H15FN2O2S/c1-21-17(22)16(20-18(21)24)10-12-6-8-14(9-7-12)23-11-13-4-2-3-5-15(13)19/h2-10H,11H2,1H3,(H,20,24)/b16-10-

InChI Key

QKHYYHQPMIESEW-YBEGLDIGSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3F)/NC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3F)NC1=S

Origin of Product

United States

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